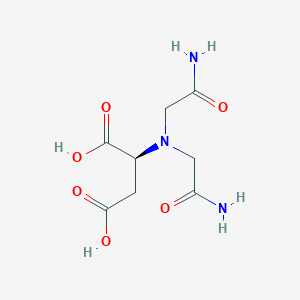
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes two amino groups and two oxoethyl groups attached to an L-aspartic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Protection of the carboxyl group: L-aspartic acid is first reacted with ethyl chloroformate to protect the carboxyl group.
Formation of the intermediate: The protected L-aspartic acid is then reacted with ammonia to form the intermediate compound.
Deprotection and purification: The intermediate compound is deprotected to yield this compound, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-amino-2-oxoethyl)ethanediamide
- N,N-Bis(2-amino-2-oxoethyl)-2-ethyl-2-(N′-hydroxycarbamimidoyl)butanamide
- N,N-Bis(2-amino-2-oxoethyl)-2-bromobutanamide
Uniqueness
N,N-Bis(2-amino-2-oxoethyl)-L-aspartic acid is unique due to its specific structure, which includes an L-aspartic acid backbone This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties
Eigenschaften
CAS-Nummer |
161122-41-4 |
|---|---|
Molekularformel |
C8H13N3O6 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
(2S)-2-[bis(2-amino-2-oxoethyl)amino]butanedioic acid |
InChI |
InChI=1S/C8H13N3O6/c9-5(12)2-11(3-6(10)13)4(8(16)17)1-7(14)15/h4H,1-3H2,(H2,9,12)(H2,10,13)(H,14,15)(H,16,17)/t4-/m0/s1 |
InChI-Schlüssel |
NCTYIUIWASEVLB-BYPYZUCNSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N(CC(=O)N)CC(=O)N)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N(CC(=O)N)CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)

![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)
![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)

![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)
![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)

![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)

![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)


